3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
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Overview
Description
3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpiperidine with 1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
Scientific Research Applications
3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole
- 3,5-Dimethyl-1H-imidazole
- 3,5-Dimethyl-1H-pyrrole
Uniqueness
3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the presence of both a piperidine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-7-4-8(2)10(11-5-7)9-6-12-13-14(9)3/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
FJYAXSRGYDETDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(NC1)C2=CN=NN2C)C |
Origin of Product |
United States |
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